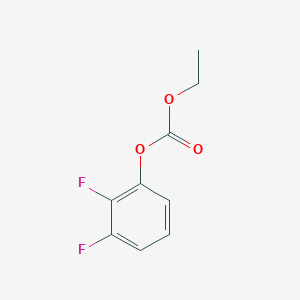

2,3-Difluorophenyl ethyl carbonate

描述

Compounds with the 2,3-difluorophenyl moiety are frequently utilized in medicinal chemistry and materials science due to fluorine’s electron-withdrawing effects, which enhance metabolic stability and modulate intermolecular interactions . For instance, intermediates like 2-(2,3-difluorophenyl)ethyl toluene-4-sulfonate () exhibit structural rigidity and weak C–H···O/F···F interactions critical for crystal packing . This suggests that 2,3-difluorophenyl ethyl carbonate may similarly leverage fluorine-driven non-covalent interactions for stability or reactivity.

属性

分子式 |

C9H8F2O3 |

|---|---|

分子量 |

202.15 g/mol |

IUPAC 名称 |

(2,3-difluorophenyl) ethyl carbonate |

InChI |

InChI=1S/C9H8F2O3/c1-2-13-9(12)14-7-5-3-4-6(10)8(7)11/h3-5H,2H2,1H3 |

InChI 键 |

QRIWEFOGYBYTBH-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)OC1=C(C(=CC=C1)F)F |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,3-difluorophenyl-containing analogs and related fluorinated carbonates:

Key Observations:

Structural Variations :

- 2,3-Difluorophenyl ethyl carbonate would feature a carbonate ester (-O-CO-O-) linked to the 2,3-difluorophenyl group, contrasting with sulfonate esters (e.g., ) or carboxamides (e.g., ). Carbonates generally exhibit higher hydrolytic stability than esters but lower than sulfonates .

- Fluorine placement significantly impacts intermolecular interactions. For example, 2-(2,3-difluorophenyl)ethyl toluene-4-sulfonate has a planar crystal structure (dihedral angle: 6.18°) stabilized by F···F interactions, whereas bulkier carboxamides (e.g., ) adopt more three-dimensional conformations .

Synthetic Efficiency: The thiazolidinone derivative () achieved a 99% yield via HCl-mediated precipitation, highlighting efficient purification for polar intermediates . In contrast, multi-step syntheses for carboxamides () required reverse-phase chromatography, yielding 79% with moderate purity (HPLC retention: 1.03 min) .

Functional Implications :

- Goxalapladib () demonstrates how 2,3-difluorophenyl ethyl groups enhance bioactivity in large molecules targeting atherosclerosis, likely due to improved membrane permeability from fluorine’s lipophilicity .

- The hexafluorobutyl carbonate () has six fluorine atoms, which may increase thermal stability or resistance to enzymatic degradation compared to less-fluorinated analogs .

Research Findings and Trends

- Fluorine-Driven Selectivity : Fluorine’s electronegativity and small atomic radius allow precise tuning of steric and electronic properties. For example, the 2,3-difluorophenyl group in pyrrolo-pyridazine carboxamides () likely enhances target binding specificity in kinase inhibitors .

- Stability vs. Reactivity : Sulfonate esters () and carbonates (hypothetical this compound) differ in leaving-group ability, impacting their utility in prodrug design or polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。